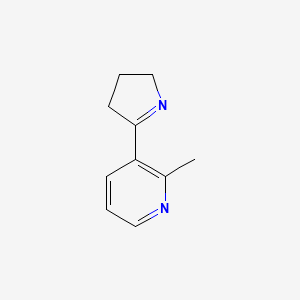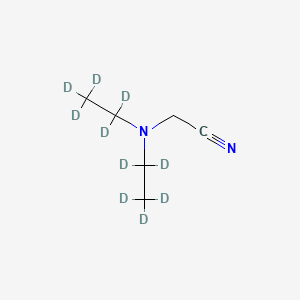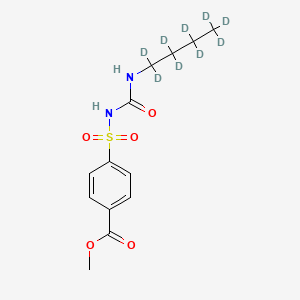
4-Carboxy Tolbutamide-d9 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy Tolbutamide-d9 Ethyl Ester (4-CTEE) is a synthetic compound that is widely used in scientific research. It has a wide range of applications, from biochemical and physiological studies to drug development and pharmacological research. 4-CTEE is a derivative of tolbutamide, a drug that is used to treat type 2 diabetes. 4-CTEE has been used in numerous scientific studies due to its unique properties and its ability to bind to various proteins and receptors in the body.
Aplicaciones Científicas De Investigación
4-Carboxy Tolbutamide-d9 Ethyl Ester has been used in numerous scientific research studies for its unique properties and its ability to bind to various proteins and receptors in the body. It has been used in studies of diabetes, hypertension, and obesity, as well as in studies of the metabolism and pharmacology of drugs. 4-Carboxy Tolbutamide-d9 Ethyl Ester has also been used in studies of the effects of environmental pollutants on the human body and in studies of the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is not fully understood, but it is believed to interact with various proteins and receptors in the body. It is thought to bind to the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen in the body. This binding leads to an increase in the activity of this enzyme, which in turn leads to an increase in glucose production in the body.
Biochemical and Physiological Effects
4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose production in the body, as well as increase the activity of glycogen phosphorylase. It has also been shown to increase the activity of other enzymes involved in the metabolism of carbohydrates and fats. In addition, 4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to increase the production of insulin, which is important for controlling blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments is its ability to bind to various proteins and receptors in the body. This makes it an ideal compound for studying the effects of drugs on these proteins and receptors. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, there are some limitations to using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments. It has a relatively short half-life, meaning that its effects are only seen for a short period of time. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester can be toxic in high doses, so it is important to use it with caution in lab experiments.
Direcciones Futuras
The future of 4-Carboxy Tolbutamide-d9 Ethyl Ester is bright, as it has numerous potential applications in scientific research. One potential future direction is to use 4-Carboxy Tolbutamide-d9 Ethyl Ester in the development of new drugs for the treatment of diabetes, hypertension, and obesity. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used to study the effects of environmental pollutants on the human body. Finally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used in the development of new drugs for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively simple and can be achieved in two steps. First, tolbutamide is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces an intermediate compound, ethyl 4-chlorotolbutamide, which is then reacted with d9-ethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This second reaction produces the final product, 4-Carboxy Tolbutamide-d9 Ethyl Ester.
Propiedades
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-ZYWCKPJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)
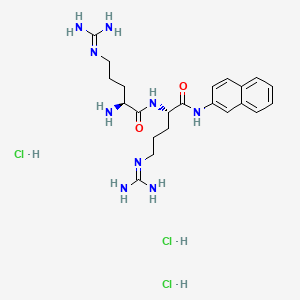

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
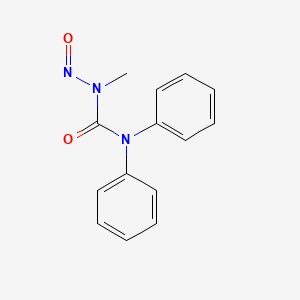

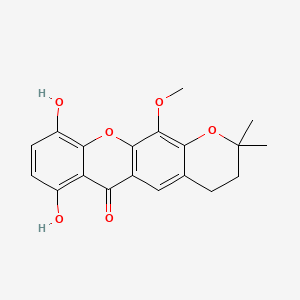
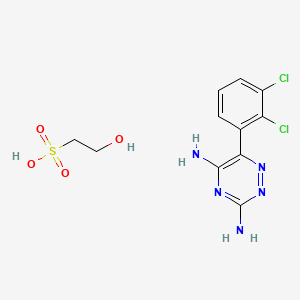
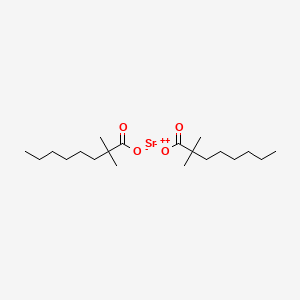
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
